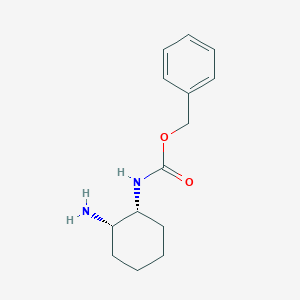

Benzyl (cis-2-aminocyclohexyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYTHASVJZIGQ-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10739576 | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067631-22-4, 445479-92-5 | |

| Record name | Carbamic acid, N-[(1R,2S)-2-aminocyclohexyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067631-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [(1R,2S)-2-aminocyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10739576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl (cis-2-aminocyclohexyl)carbamate

This guide provides a comprehensive overview of the synthesis and characterization of Benzyl (cis-2-aminocyclohexyl)carbamate, a valuable chiral building block in modern organic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of this compound

This compound is a key synthetic intermediate derived from cis-1,2-diaminocyclohexane. The presence of a stereochemically defined diamine on a cyclohexane scaffold makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis, as well as for the construction of complex molecular architectures in pharmaceutical and materials science.[1] The cis configuration of the amino and the protected amino groups provides a unique spatial arrangement that can influence the stereochemical outcome of subsequent reactions.[1] The benzyloxycarbonyl (Cbz) protecting group on one of the amino functionalities allows for selective reactions at the unprotected primary amine, a crucial strategy in multi-step organic synthesis.[2]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound involves the selective mono-N-protection of cis-1,2-diaminocyclohexane with benzyl chloroformate. The key challenge lies in achieving mono-protection and avoiding the formation of the di-protected byproduct. This can be controlled by careful stoichiometry and reaction conditions.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

cis-1,2-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis-1,2-diaminocyclohexane (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Addition of Benzyl Chloroformate: Dissolve benzyl chloroformate (0.9 eq) in anhydrous DCM in the dropping funnel. Add the benzyl chloroformate solution dropwise to the cooled diamine solution over a period of 30-60 minutes with vigorous stirring. The use of a slight excess of the diamine helps to minimize the formation of the di-protected product.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour and then allow it to warm to room temperature and stir for another 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the desired mono-protected product from the di-protected byproduct and any unreacted starting material.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

1H NMR (Proton NMR): The 1H NMR spectrum will confirm the presence of the benzyl group, the carbamate proton, and the protons on the cyclohexane ring. The cis configuration can be inferred from the coupling constants of the cyclohexyl protons.

| Predicted 1H NMR Data (400 MHz, CDCl3) |

| Chemical Shift (δ, ppm) |

| 7.25-7.40 |

| 5.10 |

| ~5.0 (broad) |

| ~3.5 |

| ~2.8 |

| 1.2-2.0 |

| ~1.5 (broad) |

13C NMR (Carbon NMR): The 13C NMR spectrum will show the characteristic signals for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the cyclohexane ring.

| Predicted 13C NMR Data (100 MHz, CDCl3) |

| Chemical Shift (δ, ppm) |

| ~156.5 |

| ~136.8 |

| 128.5, 128.1, 127.9 |

| ~66.8 |

| ~55-58 |

| ~52-55 |

| ~20-35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Predicted FT-IR Data (KBr, cm-1) |

| Wavenumber (cm-1) |

| ~3300-3400 |

| ~3030 |

| ~2850-2950 |

| ~1690-1710 |

| ~1520-1540 |

| ~1240-1260 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns.

| Predicted Mass Spectrometry Data |

| Technique |

| Electrospray Ionization (ESI) |

Applications in Research and Development

This compound serves as a versatile building block for a variety of applications:

-

Chiral Ligand Synthesis: The deprotection of the Cbz group reveals the free diamine, which can be further functionalized to create chiral ligands for asymmetric catalysis. The cis orientation of the amino groups can lead to unique coordination geometries and catalytic activities compared to their trans counterparts.[1]

-

Pharmaceutical Synthesis: The cyclohexane scaffold is a common motif in many biologically active molecules. This compound provides a chiral handle for the stereocontrolled synthesis of complex drug candidates.

-

Supramolecular Chemistry: The diamine functionality can be used to construct macrocyclic structures and other complex supramolecular assemblies.

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol, along with the expected characterization data, offers a solid foundation for researchers to successfully synthesize and validate this important chiral building block. The unique stereochemistry of this compound makes it a valuable tool for advancements in asymmetric synthesis and medicinal chemistry.

References

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

-

PubChem. Benzyl carbamate | C8H9NO2 | CID 12136. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

NIST WebBook. Benzylcarbamate. [Link]

-

Arkivoc. Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. [Link]

-

The Hive. Selective monobenzoylation of 1, 2-diols in water. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

-

PubChem. Benzyl (4-oxocyclohexyl)carbamate | C14H17NO3 | CID 14615292. [Link]

-

Grokipedia. Benzyl carbamate. [Link]

Sources

Chiral Resolution of cis-1,2-Diaminocyclohexane for Carbamate Synthesis: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of cis-1,2-diaminocyclohexane, a critical chiral building block in modern drug discovery and development. Recognizing the underrepresented focus on the cis-isomer in comparison to its trans-counterpart, this document delineates the foundational principles and practical execution of both classical diastereomeric salt resolution and enzymatic kinetic resolution. Furthermore, it details subsequent synthetic routes for the preparation of high-value carbamate derivatives from the enantiomerically enriched diamine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of cis-1,2-diaminocyclohexane in the design and synthesis of novel therapeutics.

Introduction: The Significance of Chiral cis-1,2-Diaminocyclohexane

Chiral diamines are privileged scaffolds in medicinal chemistry and asymmetric catalysis. While the C2-symmetric trans-1,2-diaminocyclohexane has been extensively utilized in the development of chiral ligands and catalysts, the corresponding cis-isomer offers a distinct stereochemical arrangement that can impart unique properties to the final molecule.[1] The cis-configuration can lead to the formation of meso compounds upon symmetric derivatization, but non-symmetrical modifications can generate valuable chiral structures.[2] The synthesis of enantiomerically pure cis-1,2-diaminocyclohexane is therefore a crucial step in accessing these novel chemical entities. This guide will explore the key techniques for achieving this separation and its application in the synthesis of carbamates, a functional group prevalent in a wide array of pharmaceutical agents.

Chiral Resolution Strategies for cis-1,2-Diaminocyclohexane

The separation of a racemic mixture of cis-1,2-diaminocyclohexane into its constituent enantiomers is a pivotal step. Two primary strategies, diastereomeric salt resolution and enzymatic kinetic resolution, have proven effective.

Diastereomeric Salt Resolution: A Classical Approach

This method relies on the reaction of the racemic diamine with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

2.1.1. The Principle of Diastereomeric Salt Formation

The reaction of a racemic mixture of a base (the diamine) with an enantiomerically pure acid (the resolving agent) results in the formation of two diastereomeric salts. Due to their different three-dimensional structures, these salts have distinct crystal packing energies and, consequently, different solubilities in a given solvent system. This solubility difference is the basis for their separation.

2.1.2. Choice of Resolving Agent

While L-(+)-tartaric acid is a common and cost-effective resolving agent for trans-1,2-diaminocyclohexane, its efficacy for the cis-isomer is less documented.[3][4] Alternative chiral acids, such as O,O'-dibenzoyltartaric acid or other tartaric acid analogs, may offer superior selectivity for the resolution of cis-1,2-diaminocyclohexane. The selection of the optimal resolving agent often requires empirical screening.

2.1.3. Proposed Experimental Protocol for Diastereomeric Salt Resolution

The following protocol is a generalized procedure based on established methods for similar diamines and should be optimized for the specific resolving agent and desired enantiomer of cis-1,2-diaminocyclohexane.

Step 1: Salt Formation

-

Dissolve one equivalent of the racemic cis-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol, ethanol, or a water/alcohol mixture) with gentle heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid or an analog) in the same solvent, also with heating.

-

Slowly add the resolving agent solution to the diamine solution with continuous stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary to maximize the yield.

Step 2: Isolation and Purification of the Diastereomeric Salt

-

Collect the precipitated salt by vacuum filtration.

-

Wash the salt with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

-

The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.

Step 3: Liberation of the Enantiopure Diamine

-

Suspend the diastereomerically pure salt in water.

-

Add a strong base (e.g., 4M NaOH) to neutralize the resolving agent and liberate the free diamine.

-

Extract the enantiopure diamine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiopure cis-1,2-diaminocyclohexane.

Diagram of Diastereomeric Salt Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Enzymatic Kinetic Resolution: A Biocatalytic Alternative

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. This technique utilizes an enzyme that preferentially catalyzes a reaction with one enantiomer of the racemic substrate, leaving the other enantiomer unreacted.[5]

2.2.1. The Principle of Enzymatic Kinetic Resolution

In the context of cis-1,2-diaminocyclohexane, a lipase can be used to catalyze the acylation of one of the enantiomers. The acylated product will have significantly different physical properties from the unreacted diamine, allowing for their easy separation.

2.2.2. Experimental Protocol for Enzymatic Kinetic Resolution

The following is a representative protocol for the enzymatic kinetic resolution of cis-1,2-diaminocyclohexane.

Step 1: Enzymatic Acylation

-

Dissolve the racemic cis-1,2-diaminocyclohexane in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether).

-

Add an acyl donor (e.g., ethyl acetate or vinyl acetate).

-

Add the lipase (e.g., Candida antarctica lipase B, CALB).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted diamine.

Step 2: Separation of Acylated and Unreacted Diamine

-

Once the desired conversion is reached, filter off the enzyme.

-

The acylated diamine and the unreacted diamine can be separated by column chromatography or by an acid-base extraction.

Step 3: Deprotection of the Acylated Diamine (if necessary)

-

The acylated diamine can be deprotected by hydrolysis under acidic or basic conditions to yield the other enantiomer of the diamine.

Diagram of Enzymatic Kinetic Resolution Workflow

Caption: Workflow for enzymatic kinetic resolution of cis-1,2-diaminocyclohexane.

Synthesis of Carbamates from Enantiopure cis-1,2-Diaminocyclohexane

Once the enantiomerically pure cis-1,2-diaminocyclohexane is obtained, it can be used as a precursor for the synthesis of various carbamate derivatives. Carbamates are commonly synthesized by the reaction of an amine with a chloroformate, a phosgene equivalent, or through the utilization of carbon dioxide.

Synthesis using Chloroformates

This is a straightforward method for carbamate synthesis. The diamine is reacted with an appropriate chloroformate in the presence of a base to neutralize the HCl byproduct.

3.1.1. Proposed Experimental Protocol for Bis-Carbamate Synthesis

-

Dissolve one equivalent of the enantiopure cis-1,2-diaminocyclohexane in an aprotic solvent (e.g., dichloromethane or THF).

-

Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add two equivalents of the desired chloroformate (e.g., ethyl chloroformate or benzyl chloroformate) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up the reaction by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the resulting bis-carbamate by column chromatography or recrystallization.

Synthesis using Phosgene Equivalents

To avoid the handling of highly toxic phosgene, safer alternatives such as triphosgene or carbonyldiimidazole (CDI) are often employed.

3.2.1. Synthesis of a Cyclic Urea using Carbonyldiimidazole

The reaction of a 1,2-diamine with CDI can lead to the formation of a cyclic urea, which is a type of internal carbamate.

Proposed Experimental Protocol:

-

Dissolve one equivalent of the enantiopure cis-1,2-diaminocyclohexane in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

-

Add a solution of one equivalent of carbonyldiimidazole in the same solvent dropwise at room temperature.

-

Stir the reaction mixture until the formation of the cyclic urea is complete.

-

The product can be isolated by removing the solvent and purifying the residue.

Synthesis utilizing Carbon Dioxide

The use of carbon dioxide as a C1 source for carbamate synthesis is an environmentally benign approach. This can be achieved by reacting the diamine with CO2 and an alkylating agent.

Table 1: Comparison of Carbamate Synthesis Methods

| Method | Reagents | Advantages | Disadvantages |

| Chloroformates | R-O-COCl, Base | High yielding, versatile | Chloroformates can be moisture sensitive |

| Phosgene Equivalents | Triphosgene, CDI | Avoids use of phosgene | Triphosgene is still hazardous |

| Carbon Dioxide | CO2, Alkylating Agent, Base | Green, atom-economical | May require elevated pressure and temperature |

Analytical Methods for Enantiomeric Excess Determination

The success of a chiral resolution is quantified by the enantiomeric excess (ee) of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the ee of the resolved diamine.

Principle of Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.

Derivatization for HPLC Analysis

Often, the diamine is derivatized to improve its chromatographic properties and to introduce a chromophore for UV detection. A common derivatization reaction is the formation of a bis-amide or bis-carbamate with a suitable achiral acylating or carbamoylating agent.

Table 2: Typical Chiral HPLC Conditions for Derivatized Diamines

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with a basic modifier (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Temperature | Ambient |

Conclusion

The chiral resolution of cis-1,2-diaminocyclohexane is a critical enabling step for the exploration of its potential in asymmetric synthesis and medicinal chemistry. This guide has provided a detailed overview of the key methodologies for achieving this separation, including diastereomeric salt resolution and enzymatic kinetic resolution. Furthermore, it has outlined reliable protocols for the subsequent synthesis of carbamates, highlighting the versatility of the resolved diamine as a chiral building block. By understanding and applying the principles and techniques described herein, researchers can effectively access enantiomerically pure cis-1,2-diaminocyclohexane and unlock its potential for the development of novel and impactful chemical entities.

References

- Huczynski, A.

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal.[3][6]

-

Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate.[3][6]

- Gao, C.-Z., et al. (2014). Efficient chiral resolution of (±)-cyclohexane-1,2-diamine.

-

Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.[1]

-

Scholarly Commons. (2020). exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis.[1]

- Cristofori, V., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife.

-

BenchChem. (2025). A Comparative Guide to the Resolution of trans-cyclohexane-1,2-diamine: Tartaric Acid as the Reagent of Choice.

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?[6]

-

Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS.[2]

-

ResearchGate. (2011). Synthesis of urea derivatives by previous methods.[7]

- Google Patents. (2011). Method for producing 1, 2-diaminocyclohexane.

- Phenomenex.

-

National Institutes of Health (NIH). (2010). Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization.[5][6]

- National Institutes of Health (NIH). (2010). N,N′-[(1S,2S)-Cyclohexane-1,2-diyl]bis(4-methylbenzenesulfonamide).

- ResearchGate. (2016).

- National Institutes of Health (NIH). (2018).

- Universidad de Alicante.

- Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions.

- ResearchGate. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols.

-

Organic Chemistry Portal. Carbamate synthesis by carbamoylation.[8]

Sources

- 1. eijppr.com [eijppr.com]

- 2. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic dynamic kinetic resolution of (+/-)-cis-N-(alkoxycarbonyl)cyclopentane-1,2-diamines based on spontaneous racemization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Foreword: The Structural Significance of Benzyl (cis-2-aminocyclohexyl)carbamate

An In-depth Technical Guide to the Spectroscopic Characterization of Benzyl (cis-2-aminocyclohexyl)carbamate

This compound (CAS No. 445479-92-5) is a chiral building block of considerable interest in modern synthetic chemistry.[1] Its molecular structure, featuring a conformationally restricted cyclohexane ring with cis-disposed amino and benzyloxycarbonyl (Cbz)-protected amino groups, makes it a valuable precursor for synthesizing complex molecules, particularly chiral ligands for asymmetric catalysis.[1] The defined spatial relationship of the two nitrogen functionalities is critical for its application in creating bespoke catalysts that can influence the stereochemical outcome of a reaction.[1]

This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound. As direct, published spectra for this specific compound are not aggregated in a single public repository, this document serves as an expert-level interpretation, synthesizing data from analogous structures and first principles. We will delve into the expected data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to confirm the identity, purity, and structure of this important synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For a molecule like this compound, ¹H and ¹³C NMR will confirm the connectivity of the benzyl and cyclohexyl moieties, and critically, provide insights into the cis stereochemistry.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling.

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Ar-H (Phenyl) | 7.30 - 7.40 | Multiplet (m) | 5H | Protons of the monosubstituted benzene ring. The exact shifts can vary slightly but will appear as a complex multiplet.[2] |

| O-CH₂ -Ph (Benzylic) | ~5.10 | Singlet (s) | 2H | These protons are adjacent to an oxygen and the aromatic ring, resulting in a characteristic downfield shift.[3] The singlet indicates no adjacent protons. |

| NH -Cbz (Carbamate) | ~4.90 | Broad Singlet (br s) | 1H | The chemical shift is variable and depends on solvent, concentration, and temperature. Broadening is common due to quadrupole effects of the ¹⁴N nucleus and potential hydrogen exchange. |

| CH -NHCbz | ~3.6 - 3.8 | Multiplet (m) | 1H | This methine proton is deshielded by the adjacent electronegative nitrogen of the carbamate group. Its multiplicity will be complex due to coupling with adjacent cyclohexyl protons. |

| CH -NH₂ | ~2.8 - 3.0 | Multiplet (m) | 1H | This methine proton is also deshielded by a nitrogen atom, but less so than the carbamate-bound proton. |

| CH₂ (Cyclohexyl) | 1.20 - 2.10 | Multiplet (m) | 8H | The eight protons of the four methylene groups on the cyclohexane ring will appear as a complex series of overlapping multiplets. The cis relationship forces one substituent to be axial and one equatorial, leading to a conformationally dynamic system and complex coupling patterns.[1] |

| NH₂ (Amine) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The signal for the primary amine protons is often broad and its chemical shift is highly variable. It may be difficult to resolve from the cyclohexyl proton signals. |

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the sample in the NMR spectrometer (e.g., a 500 MHz instrument).

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using standard parameters: a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton counts.

Caption: Key ¹³C NMR chemical shift correlations.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an essential technique for the rapid identification of functional groups within a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-O bonds of the carbamate and amine groups, as well as features from the aromatic and aliphatic frameworks.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium |

| ~3300 | N-H Stretch | Secondary Amine (Carbamate N-H) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1710 - 1690 | C=O Stretch | Carbamate Carbonyl | Strong, Sharp |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium-Weak |

| 1550 - 1500 | N-H Bend | Secondary Amine (Carbamate N-H) | Medium |

| 1480 - 1440 | C=C Stretch | Aromatic Ring | Medium |

| 1250 - 1200 | C-O Stretch | Carbamate (Ester-like) | Strong |

| 1150 - 1050 | C-N Stretch | Amine/Carbamate | Medium |

Note: The N-H stretching region may appear as a broad, complex band due to the overlap of three different N-H vibrations and potential hydrogen bonding.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Major IR absorption regions for the title compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for minimizing fragmentation and observing the protonated molecular ion.

| m/z | Ion Formula | Identity | Rationale |

| 249.16 | [C₁₄H₂₁N₂O₂]⁺ | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight of 248.32 g/mol . |

| 158.12 | [C₈H₁₆N₂O]⁺ | [M+H - C₇H₅O]⁺ | Loss of a benzoyl radical (less common) or related rearrangement. |

| 141.12 | [C₇H₁₃N₂O]⁺ | [M+H - C₇H₇]⁺ | Loss of the benzyl group as a neutral species. |

| 108.08 | [C₇H₉O]⁺ | [C₆H₅CH₂OH + H]⁺ | Protonated benzyl alcohol fragment, a common rearrangement product from benzyl esters/carbamates. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion | A very common and stable fragment from benzyl-containing compounds. This is often a base peak. |

| 99.10 | [C₆H₁₁N₂]⁺ | [M+H - C₈H₈O₂]⁺ | Fragment corresponding to the protonated diaminocyclohexane core after loss of the Cbz group. |

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions ([M+H]⁺) are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Primary fragmentation pathways in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The combination of ¹H and ¹³C NMR confirms the carbon-hydrogen framework and stereochemistry. IR spectroscopy provides rapid verification of essential functional groups, particularly the prominent carbamate C=O stretch. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the formation of the tropylium ion. Together, these techniques offer a self-validating system to ensure the structural integrity of this key synthetic intermediate, enabling its confident use in research and development.

References

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Conformational Analysis of cis-1,2-Disubstituted Cyclohexanes

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacodynamics. Among these, cis-1,2-disubstituted cyclohexanes present a unique and intricate conformational challenge that is of paramount importance to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive exploration of the principles and advanced methodologies for the conformational analysis of this specific substitution pattern. We will delve into the nuanced interplay of steric and electronic effects, the application of sophisticated analytical techniques, and the power of computational modeling to elucidate the conformational equilibria that govern the behavior of these critical molecular scaffolds.

The Fundamental Equilibrium of cis-1,2-Disubstituted Cyclohexanes

Unlike their trans counterparts, which can adopt a low-energy diequatorial conformation, cis-1,2-disubstituted cyclohexanes are perpetually constrained to have one substituent in an axial position and the other in an equatorial position in any given chair conformation.[1][2][3] This fundamental constraint arises from the cis relationship of the substituents, where both are on the same face of the cyclohexane ring.

The dynamic nature of the cyclohexane ring is characterized by a rapid ring flip, an interconversion between two chair conformations. For a cis-1,2-disubstituted cyclohexane, this ring flip results in the exchange of the axial and equatorial positions of the two substituents.

Figure 1: Ring flip equilibrium in a cis-1,2-disubstituted cyclohexane.

When the two substituents (R1 and R2) are identical, the two chair conformers are enantiomeric and thus possess equal energy.[4][5] Consequently, they exist in a 1:1 ratio at equilibrium. However, when the substituents are different, the two conformers become diastereomeric, and their relative energies, and therefore their populations at equilibrium, will differ. The conformer that places the sterically bulkier group in the more spacious equatorial position will be of lower energy and thus more populated.[3][5]

Quantifying Steric Strain: The Role of A-Values and Gauche Interactions

The primary determinant of conformational preference in many substituted cyclohexanes is steric strain. This is quantified through two key concepts: A-values and gauche interactions.

A-Values: The Energetic Cost of an Axial Substituent

The A-value of a substituent is the difference in Gibbs free energy (ΔG) between the conformer where the substituent is in the axial position and the conformer where it is in the equatorial position in a monosubstituted cyclohexane.[6] It represents the energetic penalty of placing a substituent in the sterically hindered axial position, primarily due to 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[7][8]

For a cis-1,2-disubstituted cyclohexane with two different groups, R1 and R2, the energy difference (ΔΔG) between the two chair conformers can be approximated by the difference in their A-values:

ΔΔG ≈ |A(R1) - A(R2)|

The conformer with the substituent having the larger A-value in the equatorial position will be the more stable one.

Table 1: A-Values for Common Substituents (in kcal/mol) [9][10][11]

| Substituent (X) | A-Value (kcal/mol) | Substituent (X) | A-Value (kcal/mol) |

| F | 0.24 | OH (non-H-bonding solvent) | 0.6 |

| Cl | 0.4 | OH (H-bonding solvent) | 0.9 |

| Br | 0.2 - 0.7 | OMe | 0.7 |

| I | 0.4 | NH2 | 1.2 |

| CN | 0.2 | COOH | 1.2 |

| CH3 | 1.8 | Phenyl | 3.0 |

| CH2CH3 | 2.0 | i-Pr | 2.2 |

| t-Bu | >4.5 |

Note: A-values can be influenced by solvent and other factors.

Gauche Interactions in the cis-1,2-Motif

In addition to 1,3-diaxial interactions, cis-1,2-disubstituted cyclohexanes experience a gauche-butane interaction between the two adjacent substituents.[5][12] This steric strain arises from the approximately 60° dihedral angle between the two substituents. The energetic cost of a gauche interaction between two methyl groups is approximately 3.8 kJ/mol (0.9 kcal/mol).[7] This interaction is present in both chair conformers of a cis-1,2-disubstituted cyclohexane and thus does not influence the position of the equilibrium, but it does raise the overall energy of the system compared to a trans isomer where a diequatorial conformation is possible.

Experimental Determination of Conformational Equilibria: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for the conformational analysis of cyclohexane derivatives in solution.[13]

Chemical Shifts: A First Indication

In a cyclohexane ring, axial and equatorial protons reside in different magnetic environments. Typically, equatorial protons are deshielded relative to their axial counterparts, resulting in a downfield shift in the 1H NMR spectrum.[14] At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial protons can be observed, with a typical chemical shift difference of about 0.5 ppm.[14]

Vicinal Coupling Constants (3JHH) and the Karplus Equation

The most definitive NMR parameter for conformational analysis is the vicinal coupling constant (3JHH) between adjacent protons. The magnitude of this coupling is dependent on the dihedral angle (φ) between the two coupled protons, a relationship described by the Karplus equation.[11][15]

J(φ) = Acos2(φ) + Bcos(φ) + C

Where A, B, and C are empirically derived parameters.

The key takeaway for cyclohexane conformations is the significant difference in coupling constants for different proton relationships:

-

3Jax-ax (φ ≈ 180°): Large coupling, typically 10-13 Hz.[15]

-

3Jax-eq (φ ≈ 60°): Small coupling, typically 2-5 Hz.[16]

-

3Jeq-eq (φ ≈ 60°): Small coupling, typically 2-5 Hz.[16]

By measuring the coupling constant of a proton on a carbon bearing a substituent, one can determine its orientation. A large coupling constant to an adjacent proton indicates an axial-axial relationship, meaning the proton (and thus the substituent) is in the axial position. Conversely, small coupling constants suggest an equatorial orientation.

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a known concentration of the cis-1,2-disubstituted cyclohexane in a suitable deuterated solvent (e.g., CDCl3, C6D6).

-

1H NMR Spectrum Acquisition: Acquire a high-resolution 1H NMR spectrum. If the ring flip is fast at room temperature, the observed coupling constants will be a population-weighted average of the coupling constants in the two conformers.

-

Low-Temperature NMR (Optional but Recommended): If possible, acquire spectra at low temperatures to slow down the ring flip and observe the individual conformers. This allows for the direct measurement of the coupling constants for each conformer.

-

Data Analysis:

-

Identify the signals corresponding to the protons on the carbons bearing the substituents.

-

Measure the vicinal coupling constants (3JHH).

-

Apply the Karplus relationship to deduce the predominant conformation. For a rapidly equilibrating system, the observed coupling constant (Jobs) can be used to calculate the mole fractions (X) of the two conformers: Jobs = XAJA + XBJB where JA and JB are the coupling constants for the pure conformers (which can be estimated from model compounds or low-temperature data).

-

Computational Chemistry: An In-Silico Approach to Conformational Analysis

Computational modeling provides a powerful and complementary approach to experimental methods for studying conformational preferences.

Molecular Mechanics (MM)

Molecular mechanics methods, using force fields such as MMFF94, offer a rapid way to calculate the energies of different conformers.[17] These methods are particularly useful for an initial exploration of the conformational landscape.

Density Functional Theory (DFT)

For more accurate energy calculations, Density Functional Theory (DFT) is the method of choice.[18] Functionals such as B3LYP, M06-2X, and ωB97X-D, combined with appropriate basis sets (e.g., 6-311+G(2df,2p)), can provide conformational energy differences with high accuracy.[8]

Computational Protocol: DFT-Based Conformational Analysis

-

Structure Building: Construct the 3D structures of the two chair conformers of the cis-1,2-disubstituted cyclohexane using a molecular modeling program (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization for each conformer using a selected DFT method and basis set.[17]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energy, thermal corrections to enthalpy and Gibbs free energy).

-

Energy Calculation: Calculate the single-point energies of the optimized structures, often with a larger basis set for improved accuracy.

-

Data Analysis: The difference in the calculated Gibbs free energies (ΔG) will give the relative stability of the two conformers and can be used to predict the equilibrium constant (Keq) at a given temperature using the equation: ΔG = -RTln(Keq)

Figure 2: A typical computational workflow for conformational analysis.

The Influence of Intramolecular Interactions and Solvent Effects

While steric effects are often dominant, other interactions can significantly influence the conformational equilibrium of cis-1,2-disubstituted cyclohexanes.

Intramolecular Hydrogen Bonding

In molecules such as cis-1,2-cyclohexanediol, the formation of an intramolecular hydrogen bond between the two hydroxyl groups can stabilize a conformation that might otherwise be disfavored due to steric reasons.[14] This hydrogen bond is possible in the axial-equatorial arrangement of the cis isomer.

Dipole-Dipole Interactions

For cis-1,2-dihalocyclohexanes, the dipole moments of the two carbon-halogen bonds can interact. The preferred conformation will be the one that minimizes the repulsion between these dipoles.

Solvent Effects

The polarity of the solvent can influence the conformational equilibrium. More polar solvents may preferentially solvate and stabilize the conformer with the larger dipole moment.

Implications in Drug Development and Molecular Design

The precise three-dimensional arrangement of functional groups is critical for a molecule's biological activity. The conformational preference of a cis-1,2-disubstituted cyclohexane scaffold within a drug molecule can dictate its binding affinity to a target receptor or enzyme. A thorough conformational analysis is therefore an indispensable step in the rational design of new therapeutic agents. By understanding and controlling the conformational equilibrium, medicinal chemists can optimize the pharmacological properties of a drug candidate.

Conclusion

The conformational analysis of cis-1,2-disubstituted cyclohexanes is a multifaceted challenge that requires a synergistic approach, combining the quantitative insights from A-values, the detailed structural information from NMR spectroscopy, and the predictive power of computational chemistry. A comprehensive understanding of the interplay between steric hindrance, intramolecular interactions, and solvent effects is essential for accurately predicting and controlling the conformational behavior of these important molecular systems. For researchers in the pharmaceutical and chemical sciences, mastering these analytical techniques is crucial for the successful design and development of novel molecules with desired properties and functions.

References

-

Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 5). 4.4: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Davis, R. (2013, October 28). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes [Video]. YouTube. Retrieved from [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). Scientific Reports, 13(1), 22081. [Link]

-

Nathan, L. (n.d.). Calculating cyclohexane A-values. The DFT Course. Retrieved from [Link]

-

OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Pearson. (2022, July 22). A-Values Explained: Definition, Examples, Practice & Video Lessons. Pearson+. Retrieved from [Link]

-

Reusch, W. (2013, May 5). Cyclohexane Conformational Analysis. Michigan State University Department of Chemistry. Retrieved from [Link]

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V. Retrieved from [Link]

-

StudySmarter. (2023, October 14). Conformational Analysis of Cyclohexane: Examples & Changes. StudySmarter US. Retrieved from [Link]

-

Tormena, C. F., & Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

-

Various Authors. (n.d.). 4.4: Conformations of Disubstituted Cyclohexanes. KPU Pressbooks. Retrieved from [Link]

-

Various Authors. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Chemistry LibreTexts. Retrieved from [Link]

-

Various Authors. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

-

YouTube. (2020, May 29). 1H NMR of cyclohexane. Retrieved from [Link]

-

YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. Retrieved from [Link]

-

YouTube. (2017, November 28). 06.05 Monosubstituted Cyclohexanes. Retrieved from [Link]

-

YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes. Retrieved from [Link]

-

YouTube. (2018, November 14). Conformational Analysis of Disubstituted Cyclohexane | Stereochemistry | Organic Chemistry. Retrieved from [Link]

-

YouTube. (2020, December 15). Conformational analysis of 1,4 disubstituted cyclohexane. Retrieved from [Link]

-

YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

-

YouTube. (2020, October 27). Karplus Curve for conformational analysis of cyclic molecules (01). Retrieved from [Link]

-

YouTube. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Retrieved from [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. MRI Questions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, September 6). Stability of geometrical isomers in cycloalkanes. Chemistry Stack Exchange. Retrieved from [Link]

-

Quora. (2020, April 23). What are the stable conformations of cis and trans 1,2 cyclohexane diol and which one will readily form ketal with acetone?. Quora. Retrieved from [Link]

-

JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. JEOL. Retrieved from [Link]

-

PubMed. (2015, April 23). Conformational stability and intramolecular hydrogen bonding in 1,2-ethanediol and 1,4-butanediol. PubMed. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). High Accuracy of Karplus Equations for Relating Three-Bond J Couplings to Protein Backbone Torsion Angles. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The impact of conformational sampling on first-principles calculations of vicinal COCH J-couplings in carbohydrates. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A Karplus Equation for the Conformational Analysis of Organic Molecular Crystals. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Chemistry Steps. Retrieved from [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Fiveable. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. mriquestions.com [mriquestions.com]

- 15. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 16. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [almerja.com]

- 17. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 18. Calculating cyclohexane A-values · The DFT Course [thisisntnathan.github.io]

An In-depth Technical Guide to the Stereochemical Assignment of Benzyl (cis-2-aminocyclohexyl)carbamate

This guide provides a comprehensive overview of the principles and methodologies for the definitive stereochemical assignment of Benzyl (cis-2-aminocyclohexyl)carbamate. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the critical analytical techniques and the underlying stereochemical logic required for unambiguous characterization.

Introduction: The Imperative of Stereochemical Purity in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of modern pharmaceutical science. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different pharmacological and toxicological profiles. The specific spatial orientation of functional groups dictates how a molecule interacts with chiral biological targets such as enzymes and receptors. Consequently, the rigorous and unequivocal assignment of stereochemistry is a non-negotiable aspect of drug discovery, development, and regulatory approval.

This compound serves as a crucial chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its core structure, cis-1,2-diaminocyclohexane, is a privileged scaffold for developing chiral ligands in asymmetric catalysis.[1] The cis configuration, where the amino and protected amino groups reside on the same face of the cyclohexane ring, imposes a specific geometric constraint that is vital for its function in stereoselective transformations.[1] This guide will detail the analytical workflows to confirm this cis relationship.

Foundational Principles: Conformational Analysis of 1,2-Disubstituted Cyclohexanes

Understanding the stereochemistry of this compound begins with the conformational analysis of its cyclohexane ring. Cyclohexane predominantly adopts a chair conformation to minimize steric and torsional strain.[1]

In a cis-1,2-disubstituted cyclohexane, the two substituents are located on the same side of the ring. This arrangement dictates that in any given chair conformation, one substituent must be in an axial position while the other is in an equatorial position (axial-equatorial or equatorial-axial).[1][2][3] These two chair conformations are in rapid equilibrium through a process called ring flipping.

For cis-1,2-dimethylcyclohexane, as an example, both chair conformations possess one axial and one equatorial methyl group, making them energetically equivalent.[4][5] However, when the substituents are different, as in this compound, the conformation where the bulkier group occupies the equatorial position is generally more stable and thus more populated.[3][4]

In contrast, the trans isomer has its substituents on opposite sides of the ring. Its most stable conformation places both groups in equatorial positions (diequatorial), which is significantly lower in energy than the diaxial conformation.[4][5] This fundamental difference in conformational preference between cis and trans isomers is the basis for their differentiation using spectroscopic methods.

Caption: NMR-based workflow for stereochemical assignment.

Orthogonal Verification Methods

While NMR is often sufficient for relative stereochemistry, orthogonal methods provide definitive confirmation and are essential in a regulatory environment.

X-Ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry of a molecule by mapping its electron density in the solid state. [1]This technique offers a definitive three-dimensional structure, confirming the cis relationship of the substituents and the chair conformation of the cyclohexane ring.

Protocol: Single-Crystal X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A solvent system like ethanol/water can be a good starting point. [1]2. Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data and solve the crystal structure using standard software packages (e.g., SHELXL). The resulting model will unequivocally show the atomic positions and thus the stereochemistry. [1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can also be used to separate diastereomers (cis vs. trans). [6][7]By developing a method that resolves the cis and trans isomers, one can confirm the purity of the desired cis product. This method is particularly valuable for quality control.

Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based phases (e.g., amylose or cellulose derivatives) are often effective for separating amino compounds. [6]2. Mobile Phase Screening: Screen different mobile phases, typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), to achieve separation. [6]3. Method Optimization: Adjust the mobile phase composition, flow rate, and temperature to optimize the resolution between the cis and trans peaks. 4. Analysis: Inject a sample of this compound and compare its retention time to that of a known standard or the corresponding trans isomer, if available.

Conclusion

The stereochemical assignment of this compound is a critical step in its application as a chiral building block. A multi-faceted approach, led by a detailed analysis of ¹H NMR coupling constants, provides a robust and reliable assignment of the cis configuration. The principles of cyclohexane conformational analysis are fundamental to interpreting the spectroscopic data. For absolute confirmation, particularly in the context of drug development and manufacturing, orthogonal techniques such as single-crystal X-ray crystallography and chiral HPLC are indispensable. This guide provides the foundational knowledge and practical protocols for scientists to confidently and accurately perform this essential characterization.

References

- St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V.

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

-

OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition. [Link]

-

YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

SFERA - Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. sfera.unife.it [sfera.unife.it]

The Pivotal Role of Benzyl (cis-2-aminocyclohexyl)carbamate in Modern Asymmetric Synthesis: A Technical Guide

Abstract

In the landscape of modern drug development and fine chemical production, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for introducing stereochemical precision. Among these, derivatives of 1,2-diaminocyclohexane (DACH) have emerged as "privileged" scaffolds due to their conformational rigidity and C₂-symmetry. This technical guide provides an in-depth exploration of Benzyl (cis-2-aminocyclohexyl)carbamate, a versatile and often overlooked chiral building block. While its trans-isomer has been extensively studied, the cis configuration offers unique stereochemical arrangements that are increasingly being leveraged for novel catalytic systems. This document details the synthesis, chiral resolution, and diverse applications of this building block, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into its transformation into highly effective chiral ligands for asymmetric catalysis, supported by mechanistic discussions, detailed experimental protocols, and quantitative data.

Introduction: The Strategic Importance of the cis-1,2-DACH Scaffold

Chirality is a fundamental property of biological systems. The therapeutic effect of a pharmaceutical agent is often attributable to a single enantiomer, while the other may be inactive or even harmful.[1] Consequently, the ability to selectively synthesize one enantiomer over the other—a process known as asymmetric synthesis—is a cornerstone of modern pharmaceutical chemistry.[2][3]

At the heart of many asymmetric transformations lies a chiral catalyst, typically a metal complex coordinated to a chiral ligand. The ligand's structure creates a three-dimensional environment that dictates the stereochemical outcome of the reaction. 1,2-Diaminocyclohexane (DACH) has proven to be an exceptionally effective backbone for such ligands. Its cyclohexane ring provides a conformationally constrained framework that locks the spatial relationship between its two amino groups, which is critical for inducing stereoselectivity.[4]

While the trans-DACH isomer is ubiquitous in well-known catalysts, the cis-1,2-diaminocyclohexyl scaffold places both amino functionalities on the same face of the ring.[4] This specific arrangement, though less explored, enables the formation of unique ligand geometries and has led to the development of novel catalysts for challenging transformations.[2][3][5]

The subject of this guide, this compound, serves as a key protected form of the cis-DACH core. The benzyl carbamate (Cbz or Z) group is a well-established protecting group for amines, offering stability under a range of conditions while allowing for clean deprotection when needed.[4][6] This makes the title compound an ideal starting material—a chiral building block—for the synthesis of more complex chiral ligands and catalysts.[4]

Synthesis and Chiral Resolution: From Racemate to Enantiopure Building Block

The practical utility of any chiral building block begins with its efficient and scalable synthesis in enantiomerically pure form. The preparation of enantiopure this compound involves two critical stages: the synthesis of the racemic cis-diamine and its subsequent resolution into individual enantiomers.

Synthesis of Racemic cis-1,2-Diaminocyclohexane

The synthesis of the diamine core typically starts from materials like 1,2-cyclohexanedicarboxylic acid or related derivatives. The primary challenge is to control the stereochemistry to favor the cis isomer. Various synthetic routes have been developed to achieve this.

Chiral Resolution using Diastereomeric Salt Formation

The most common and industrially viable method for separating enantiomers of amines is through the formation of diastereomeric salts using a chiral resolving agent. For 1,2-diaminocyclohexane, L-(+)-tartaric acid is a highly effective and commercially available agent.[1][7] The principle relies on the differential solubility of the two diastereomeric salts formed between the racemic diamine and the enantiopure acid.

The workflow for synthesis and resolution is a critical pathway for obtaining the necessary chiral intermediates for ligand development.

Detailed Experimental Protocol: Resolution of (±)-cis-1,2-Diaminocyclohexane

This protocol is adapted from established literature procedures for resolving DACH isomers.[1][7][8]

Objective: To separate racemic cis-1,2-diaminocyclohexane into its (1R,2S) and (1S,2R) enantiomers. Note: This protocol resolves the unprotected diamine, which is then protected in a subsequent step to yield the title compound.

Materials:

-

Racemic cis-1,2-diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 4M)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Salt Formation: In a suitable flask, dissolve L-(+)-tartaric acid in warm distilled water.[1][8]

-

Slowly add the racemic cis-1,2-diaminocyclohexane to the tartaric acid solution. The reaction is exothermic.

-

After complete addition, add glacial acetic acid. A precipitate should begin to form.[7][8]

-

Crystallization: Cool the mixture in an ice/water bath for at least one hour to maximize the precipitation of the less soluble diastereomeric salt.[8]

-

Isolation: Collect the solid precipitate by vacuum filtration. This solid is the enriched mono-tartrate salt of one of the enantiomers (e.g., the (1R,2S)-diamine).

-

Wash the collected solid with cold methanol to remove residual soluble diastereomer.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in a biphasic mixture of water and an organic solvent like dichloromethane.

-

Add a strong base, such as aqueous NaOH, and stir until the solid dissolves completely. This neutralizes the tartaric acid and liberates the free diamine into the organic layer.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched free cis-diamine.

-

The other enantiomer can be recovered from the mother liquor from step 5 by a similar process of basification and extraction.

-

Protection: The resolved diamine is then selectively protected using Benzyl Chloroformate (Cbz-Cl) under standard conditions to yield the final product, Benzyl ((1R,2S)-2-aminocyclohexyl)carbamate or its (1S,2R) counterpart.

Applications in Asymmetric Catalysis

The true value of this compound lies in its role as a precursor to a wide array of chiral ligands.[4] After deprotection of the Cbz group and removal of the second amine's protecting group (if present), the resulting enantiopure cis-1,2-diamine can be derivatized to form powerful catalysts for asymmetric synthesis.[4][5]

Precursor to Chiral Salen and Salalen Ligands

One of the most significant applications of DACH derivatives is in the synthesis of Salen-type ligands.[9] These tetradentate ligands are formed by the condensation of a diamine with two equivalents of a salicylaldehyde derivative.[8][9] When complexed with metals like Manganese (Mn), Chromium (Cr), or Cobalt (Co), they form highly effective catalysts for reactions such as asymmetric epoxidation (e.g., Jacobsen's Epoxidation) and cyclopropanation.[8]

While trans-DACH is the basis for the classic Jacobsen's catalyst, the cis-DACH backbone has been used to create "Salalen" catalysts. These are formed from cis-1,2-diaminocyclohexane and are effective in the enantioselective epoxidation of terminal olefins using hydrogen peroxide.

Synthesis of Trost-type Ligands and Analogues

The Trost ligand, a C₂-symmetric diphosphine ligand built on the trans-DACH scaffold, is exceptionally powerful for palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[10][11] Analogues using the cis-DACH backbone can be synthesized, leading to catalysts with distinct steric and electronic properties. The synthesis involves the amide coupling of the enantiopure diamine with two equivalents of 2-(diphenylphosphino)benzoic acid.[12][13] While these heterocyclic and cis-analogue ligands have sometimes shown lower enantioselectivities compared to the standard Trost ligand, they represent an important area of research for tuning catalytic activity for specific substrates.[10]

Performance Data of DACH-Derived Catalysts

The effectiveness of catalysts derived from the DACH scaffold is measured by their ability to produce the desired product in high yield and with high enantiomeric excess (e.e.). The table below summarizes representative performance data for major reaction classes catalyzed by DACH-based systems.

| Catalyst Type | Metal | Reaction | Substrate Example | Yield (%) | Enantiomeric Excess (e.e., %) |

| Jacobsen's Catalyst (trans-DACH) | Mn(III) | Epoxidation | cis-β-Methylstyrene | >90% | 97% |

| Trost Ligand (trans-DACH) | Pd(0) | Allylic Alkylation | rac-1,3-diphenyl-2-propenyl acetate | >95% | >99% |

| Ru-TsDACH (trans-DACH) | Ru(II) | Transfer Hydrogenation | Acetophenone | >98% | 99% |

| Ti-Salalen (cis-DACH) | Ti(IV) | Epoxidation | 1-octene | ~85% | 88% |

| Mn-PNNP Ligand (trans-DACH) | Mn(I) | Asymmetric Hydrogenation | Substituted Acetophenones | Good | up to 85%[14] |

Data compiled from various sources and are representative examples.

Case Studies in Drug Development

The derivatives of 1,2-diaminocyclohexane are not just academic curiosities; they are crucial intermediates in the synthesis of pharmaceuticals.

-

Anticancer Agents: The DACH ligand is a critical component of the platinum-based chemotherapy drug Oxaliplatin, used to treat colorectal cancer.[15] Furthermore, platinum complexes synthesized with cis-1,2-diaminocyclohexane have demonstrated high antitumor activity.

-

Factor Xa Inhibitors: In the field of anticoagulants, derivatives of cis-1,2-diaminocyclohexane have been explored as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade.[16] Research in this area has led to compounds with improved solubility and pharmacokinetic profiles compared to earlier clinical candidates.[16]

-

CCR2 Antagonists: An enantioselective synthesis of a complex cyclohexylcarbamate, which is an essential intermediate for a series of potent CCR2 antagonists (used for treating inflammatory diseases), has been reported.[17][18]

Conclusion and Future Outlook

This compound is a potent and versatile chiral building block whose utility is continually expanding. While historically overshadowed by its trans counterpart, the unique stereochemical properties of the cis-DACH scaffold are enabling the design of novel chiral ligands and catalysts.[2][3][5] Its application in the synthesis of Salalen catalysts, Factor Xa inhibitors, and other complex pharmaceutical intermediates underscores its significance.[16] As the demand for more sophisticated and selective asymmetric transformations grows, the strategic use of less common scaffolds like cis-DACH will be crucial. Future research will likely focus on developing new conformationally locked ligands based on this framework and exploring their applications in a broader range of metal-catalyzed reactions, further solidifying the indispensable role of this compound in the chemist's toolkit.[19]

References

-

Guiry, P. J., et al. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. ARKIVOC. Available at: [Link]

-

Van Slagmaat, C. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Western Michigan University, Scholarly Commons. Retrieved from [Link]

-

Thieme. (2022). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. Retrieved from [Link]

-

Wikipedia. (n.d.). Trost ligand. Retrieved from [Link]

-

SciSpace. (n.d.). Salen and Related Ligands. Retrieved from [Link]

-

Van Slagmaat, C. (2020). Exploration of cis-1,2-diaminocyclohexane-based conformationally locked chiral ligands in asymmetric synthesis. Western Michigan University, Scholarly Commons. Retrieved from [Link]

-

Ali, M., & Ismail, R. (2017). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. Available at: [Link]

-

MDPI. (n.d.). Nonsymmetrical Salen Ligands and Their Complexes: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]

-

ResearchGate. (2016). Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane? Retrieved from [Link]

-

ResearchGate. (n.d.). Conformationally locked cis-1,2-diaminocyclohexane-based axially chiral ligands for asymmetric catalysis. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine. Retrieved from [Link]

-

PubMed. (2009). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorous derivatives of (1R,2R)-diaminocyclohexane as chiral ligands for metal-catalyzed asymmetric reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Salen complexes based on 1,4-diaminocyclohexane and their exploitation for the polymerisation of rac-lactide. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 1,2-Diaminocyclohexane: From Industrial Resins to Chemical Synthesis. Retrieved from [Link]

-

RTI International. (n.d.). Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. Retrieved from [Link]

-